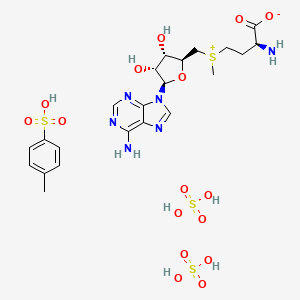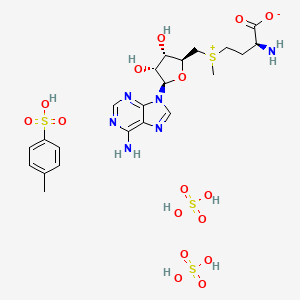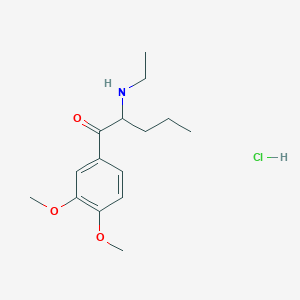
(5S,6R,7E,9E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S,6R,7E,9E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid is a complex organic compound belonging to the class of eicosanoids. Eicosanoids are signaling molecules derived from polyunsaturated fatty acids, primarily arachidonic acid. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and conjugated double bonds, making it a significant molecule in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R,7E,9E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable polyunsaturated fatty acid, such as arachidonic acid.
Hydroxylation: The introduction of hydroxyl groups at specific positions is achieved through enzymatic or chemical hydroxylation. Enzymes like lipoxygenases are often used for regioselective hydroxylation.
Double Bond Formation: The formation of conjugated double bonds is facilitated by specific reaction conditions, including the use of catalysts and controlled temperature settings.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using biotechnological processes. Enzymatic methods are preferred due to their specificity and efficiency. The use of genetically engineered microorganisms to produce the required enzymes is a common approach in industrial settings.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups, resulting in different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
Oxidized Derivatives: Formation of keto and aldehyde groups.
Reduced Derivatives: Saturated fatty acids.
Substituted Derivatives: Various functionalized eicosanoids.
科学研究应用
(5S,6R,7E,9E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid has numerous applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polyunsaturated fatty acids and their derivatives.
Biology: Investigated for its role in cellular signaling and regulation of inflammatory responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and disorders related to eicosanoid metabolism.
Industry: Utilized in the development of bio-based materials and as a precursor for synthesizing other bioactive compounds.
作用机制
The mechanism of action of (5S,6R,7E,9E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid involves its interaction with specific molecular targets, such as receptors and enzymes involved in eicosanoid pathways. It acts as a signaling molecule, modulating various biological processes, including inflammation, immune response, and cell proliferation. The compound’s effects are mediated through its binding to specific receptors, leading to the activation or inhibition of downstream signaling pathways.
相似化合物的比较
Similar Compounds
(5S,6R,7E,9E,11Z)-5,6-dihydroxy-15-oxoicosa-7,9,11,13-tetraenoic acid: Another eicosanoid with similar structural features but differing in the position of the oxo group.
(5S,6R,7E,9E,12S,14Z)-6-{[(2S)-2-Amino-2-carboxyethyl]sulfanyl}-5,12-dihydroxy-7,9,14-icosatrienoic acid: A compound with additional functional groups, leading to different biological activities.
Uniqueness
(5S,6R,7E,9E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid is unique due to its specific hydroxylation pattern and conjugated double bonds, which confer distinct biological properties. Its ability to modulate inflammatory responses and act as a signaling molecule sets it apart from other similar compounds.
属性
分子式 |
C20H32O4 |
|---|---|
分子量 |
336.5 g/mol |
IUPAC 名称 |
(5S,6R,7E,9E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6?,10-9?,12-11+,15-13+/t18-,19+/m1/s1 |
InChI 键 |
UVZBUUTTYHTDRR-GFZRSFRXSA-N |
手性 SMILES |
CCCCCC=CCC=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O |
规范 SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10765579.png)
![azanium;(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;acetate](/img/structure/B10765582.png)
![(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[(2S)-1-oxo-3-phenyl-1-[[(7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765600.png)


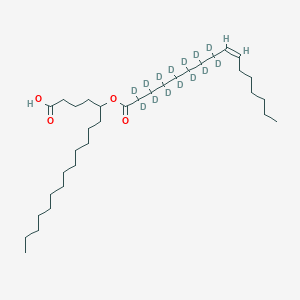
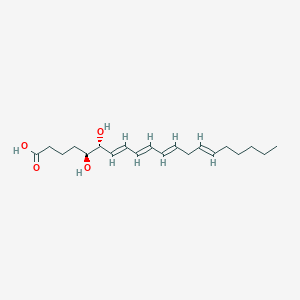
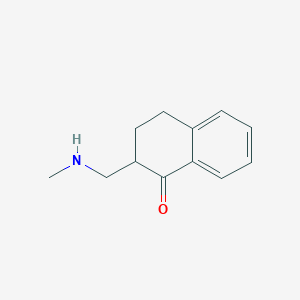
![(1R,2S,4S,5'S,6S,7R,8S,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol;hydrochloride](/img/structure/B10765633.png)
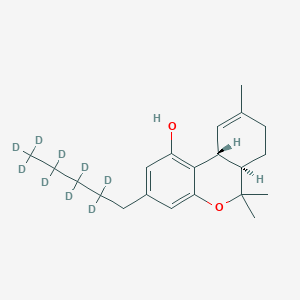
![N-[(5S,9R,10R,11S)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765640.png)
